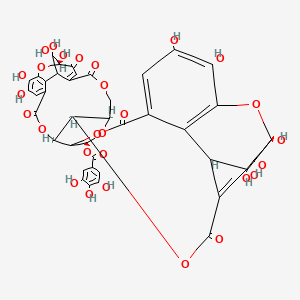
Dehydrogeraniin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrogeraniin is a type of dehydroellagitannin, a class of hydrolysable tannins. It is a secondary metabolite found in various plant species, particularly in the aerial parts of Geranium thunbergii Sieb. et Zucc. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrogeraniin can be isolated from natural sources such as Geranium thunbergii. The extraction process typically involves the use of solvents like water-acetone mixtures at room temperature. The air-dried and powdered plant material is extracted multiple times to ensure maximum yield .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in synthetic chemistry may eventually lead to more efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Dehydrogeraniin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
Dehydrogeraniin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of hydrolysable tannins.
Industry: this compound is used in the development of natural preservatives, cosmetics, and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of dehydrogeraniin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to their death.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Dehydrogeraniin is compared with other similar compounds, such as:
Geraniin: Another ellagitannin with similar biological activities but different structural features.
Furosinin and Furosin: These are also dehydroellagitannins isolated from Geranium thunbergii, with unique structural and functional properties.
Uniqueness: this compound stands out due to its potent biological activities and complex structure, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
81967-70-6 |
|---|---|
Molecular Formula |
C41H28O28 |
Molecular Weight |
968.6 g/mol |
IUPAC Name |
[(1R,7R,8S,17R,19R,26R,28S,38R)-1,13,14,18,18,19,34,35,39,39-decahydroxy-2,5,10,20,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.115,19.04,38.07,26.08,29.011,16.017,22.032,37]hentetraconta-3,11,13,15,21,32,34,36-octaen-28-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-36(55)12-6-19(47)41(61)39(58,59)23(12)21-10(35(54)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)11-5-18(46)40(60)38(56,57)22(11)20-9(34(53)65-30)3-15(44)25(49)28(20)68-40/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22+,23+,27-,30+,31?,37+,40+,41+/m1/s1 |
InChI Key |
GLTPIQXHYZOBOI-MSBKIYRASA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](C([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C9=C8[C@@H]2C(=CC(=O)[C@@](C2(O)O)(O9)O)C(=O)O1)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C9=C8C2C(=CC(=O)C(C2(O)O)(O9)O)C(=O)O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















